molecular formula C23H22N4O2S B3668448 (2E)-6-benzyl-2-[4-(diethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-6-benzyl-2-[4-(diethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B3668448
M. Wt: 418.5 g/mol
InChI Key: CPSNORYLHUEFRI-HMMYKYKNSA-N
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Description

The compound (2E)-6-benzyl-2-[4-(diethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazine-dione core substituted with a benzyl group at position 6 and a 4-(diethylamino)benzylidene moiety at position 2. The E-configuration of the benzylidene double bond is critical for its stereoelectronic properties. Such compounds are typically synthesized via condensation reactions between aldehydes and heterocyclic precursors under acidic conditions, as exemplified in related syntheses .

Properties

IUPAC Name

(2E)-6-benzyl-2-[[4-(diethylamino)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-3-26(4-2)18-12-10-17(11-13-18)15-20-22(29)27-23(30-20)24-21(28)19(25-27)14-16-8-6-5-7-9-16/h5-13,15H,3-4,14H2,1-2H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSNORYLHUEFRI-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-6-benzyl-2-[4-(diethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazolo[3,2-b][1,2,4]triazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzylidene group: This step involves the condensation of the core structure with a benzylidene derivative.

    Addition of the diethylamino group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.

    Reduction: Reduction reactions can modify the compound’s structure, affecting its biological activity.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.

Medicine

Potential medicinal applications include its use as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, it might be used in the synthesis of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which “(2E)-6-benzyl-2-[4-(diethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” exerts its effects depends on its interaction with molecular targets. These could include:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to cellular receptors and modulating their activity.

    Pathways: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazolo-Triazine-Dione Family

Key analogues differ in substituents at positions 2 (benzylidene group) and 6 (alkyl/aryl groups). Below is a comparative analysis:

Compound Name Substituents (Position 2) Substituents (Position 6) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Notable Properties/Activities
Target Compound 4-(Diethylamino)benzylidene Benzyl C₂₅H₂₃N₅O₂S 473.55 Not reported Not reported Hypothesized bioactivity (e.g., enzyme inhibition)
(2E)-2-[4-(Dimethylamino)benzylidene]-6-methyl-7H-thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione 4-(Dimethylamino)benzylidene Methyl C₁₅H₁₄N₄O₂S 314.36 Not reported Not reported Higher polarity than target compound due to methyl group
(2E)-2-[2-(Allyloxy)benzylidene]-6-phenyl-7H-thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione 2-(Allyloxy)benzylidene Phenyl C₂₁H₁₅N₃O₃S 389.43 Not reported Not reported Allyloxy group may enhance pharmacokinetic flexibility

Key Observations:

  • Steric Considerations: The benzyl group at position 6 introduces greater steric bulk than methyl or phenyl, which could influence binding to biological targets .
  • Synthetic Yields: Related compounds (e.g., thiazolo-pyrimidines) show moderate yields (57–68%) under similar condensation conditions , suggesting comparable synthetic challenges for the target compound.

Comparison with Thiazolidinedione Derivatives

While structurally distinct, benzylidene-thiazolidinediones (e.g., 5-(4-substituted benzylidene)-thiazolidine-2,4-diones) share a benzylidene motif and are synthesized via analogous methods (condensation with aldehydes in acetic acid/sodium acetate) . These compounds exhibit antidiabetic activity, implying that the target compound’s benzylidene group may also confer bioactivity, albeit through different mechanisms due to the triazine-dione core .

Bioactivity Trends in Triazine-Dione Derivatives

Triazine-dione derivatives, such as 6-azauracil, demonstrate diverse bioactivities, including anticancer, antimicrobial, and neuroprotective effects . The target compound’s diethylamino and benzyl groups may enhance its affinity for biological targets, such as acetylcholinesterase (AChE), as suggested by 3D-QSAR models for related triazine inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-6-benzyl-2-[4-(diethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 2
(2E)-6-benzyl-2-[4-(diethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

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